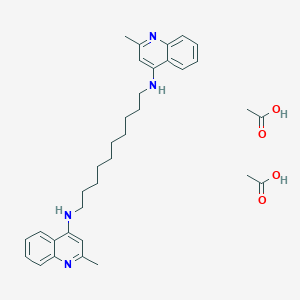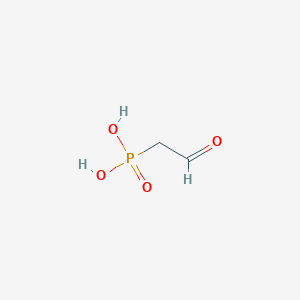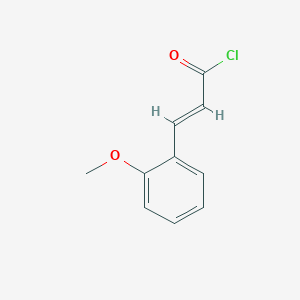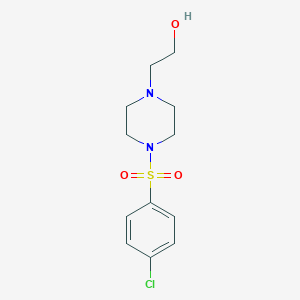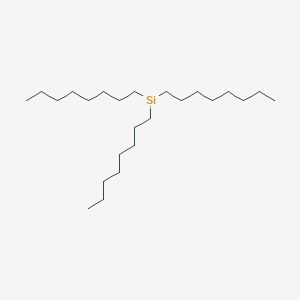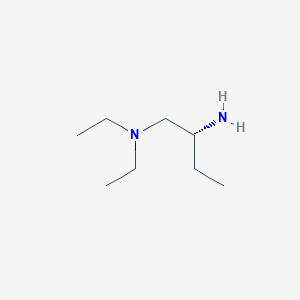
(2R)-1-N,1-N-diethylbutane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-N,1-N-diethylbutane-1,2-diamine, commonly known as DEBD, is a chiral diamine that has gained significant attention in the field of organic chemistry due to its unique properties and versatile applications. It is a colorless liquid that is soluble in water and organic solvents. The compound has two chiral centers, making it a potential candidate for asymmetric synthesis.
Scientific Research Applications
DEBD has been extensively studied for its applications in organic synthesis. It has been used as a chiral ligand in asymmetric catalysis and as a building block for the synthesis of chiral compounds. DEBD has also been used as a resolving agent for the separation of racemic mixtures.
Mechanism Of Action
The mechanism of action of DEBD is not fully understood, but it is believed to act as a chiral auxiliary in asymmetric synthesis. DEBD can coordinate with metal catalysts to form chiral complexes, which can then catalyze asymmetric reactions.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of DEBD. However, studies have shown that it is non-toxic and has low acute toxicity. It is also biodegradable and does not accumulate in the environment.
Advantages And Limitations For Lab Experiments
DEBD has several advantages for lab experiments, including its high selectivity and efficiency in asymmetric synthesis. It is also readily available and relatively inexpensive. However, one limitation of DEBD is its low solubility in some solvents, which can limit its applications in certain reactions.
Future Directions
There are several potential future directions for DEBD research. One area of interest is the development of new synthetic methods using DEBD as a chiral auxiliary. Another area of focus is the use of DEBD in the synthesis of new chiral compounds with potential applications in medicine and materials science. Additionally, further research is needed to fully understand the mechanism of action and potential biological effects of DEBD.
Conclusion:
In conclusion, DEBD is a unique and versatile compound that has gained significant attention in the field of organic chemistry. Its potential applications in asymmetric synthesis and the synthesis of chiral compounds make it a promising candidate for future research. However, further studies are needed to fully understand its mechanism of action and potential biological effects.
Synthesis Methods
DEBD can be synthesized through a variety of methods, including the reaction of 1,4-dibromobutane with diethylamine, the reductive amination of 2-amino-1-butanol with diethylamine, and the reaction of 1,4-dibromobutane with a chiral amine catalyst. The latter method has been found to be the most efficient and selective for the synthesis of DEBD.
properties
CAS RN |
16250-34-3 |
|---|---|
Product Name |
(2R)-1-N,1-N-diethylbutane-1,2-diamine |
Molecular Formula |
C8H20N2 |
Molecular Weight |
144.26 g/mol |
IUPAC Name |
(2R)-1-N,1-N-diethylbutane-1,2-diamine |
InChI |
InChI=1S/C8H20N2/c1-4-8(9)7-10(5-2)6-3/h8H,4-7,9H2,1-3H3/t8-/m1/s1 |
InChI Key |
DFSMJKLTTCAJDF-MRVPVSSYSA-N |
Isomeric SMILES |
CC[C@H](CN(CC)CC)N |
SMILES |
CCC(CN(CC)CC)N |
Canonical SMILES |
CCC(CN(CC)CC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



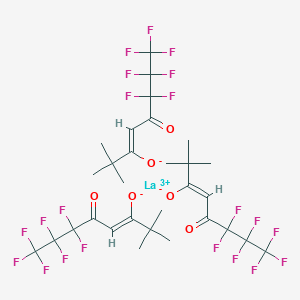


![2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B103659.png)
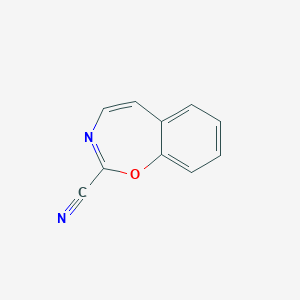
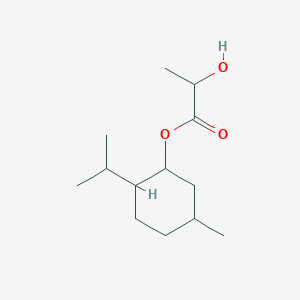
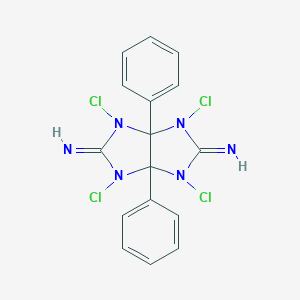
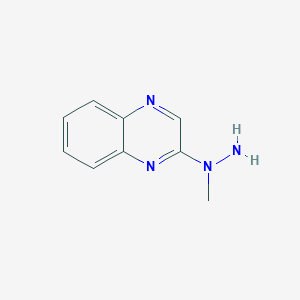
![4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine](/img/structure/B103668.png)
